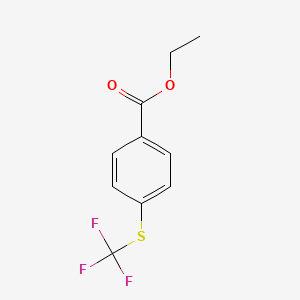

Ethyl 4-(trifluoromethylthio)benzoate

Description

Ethyl 4-(trifluoromethylthio)benzoate (CAS: 75867-41-3) is a benzoate ester derivative featuring a trifluoromethylthio (-SCF₃) substituent at the para position of the benzene ring. This compound is synthesized via nucleophilic aromatic substitution, where ethyl 4-iodobenzoate reacts with trifluoromethylthiocopper, yielding the product in 90% purity . The -SCF₃ group is a strong electron-withdrawing moiety, conferring unique electronic properties that enhance stability and influence reactivity in synthetic and biological applications. It is primarily utilized in medicinal chemistry and materials science due to its ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

ethyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRECGHGSGTZAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215118 | |

| Record name | Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-19-9 | |

| Record name | Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(trifluoromethylthio)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethylthio)benzoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Substituted benzoates with different functional groups.

Scientific Research Applications

Chemistry

Ethyl 4-(trifluoromethylthio)benzoate serves as a critical building block in organic synthesis. Its unique properties allow it to be used as a reagent in various chemical reactions, facilitating the development of more complex molecules.

Biology

Research indicates that this compound exhibits notable biological activity, particularly antimicrobial and antifungal properties. The presence of the trifluoromethyl group enhances lipophilicity, which is beneficial for drug design and bioavailability.

Medicine

The compound has potential applications as a pharmaceutical intermediate. Studies suggest it may serve as a pharmacological tool due to its unique structural features that could lead to the development of new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as an antimicrobial agent.

Case Study 2: Pharmaceutical Development

Research explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The unique properties of the trifluoromethylthio group were found to enhance the efficacy of the resulting compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethylthio)benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(trifluoromethylthio)benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Modified Substituents

Electronic and Reactivity Differences

- Trifluoromethylthio (-SCF₃) vs. Dimethylamino (-N(CH₃)₂): The -SCF₃ group in this compound is electron-withdrawing, reducing electron density on the benzene ring and increasing resistance to oxidation. In contrast, -N(CH₃)₂ in ethyl 4-(dimethylamino)benzoate is electron-donating, accelerating photopolymerization initiation by stabilizing radical intermediates .

- Sulfonamide vs. Trifluoromethylthio:

Sulfonamide groups (e.g., in SABA1) enhance hydrogen-bonding interactions with biological targets, while -SCF₃ improves lipophilicity and membrane permeability .

Research Findings and Implications

- Medicinal Chemistry: The -SCF₃ group in this compound enhances pharmacokinetic properties but lacks the target specificity of sulfonamide or urea analogues .

- Materials Science: Electron-donating groups (e.g., -N(CH₃)₂) are critical for photoinitiation efficiency, limiting the utility of trifluoromethylthio derivatives in polymerization .

- Synthetic Flexibility: The trifluoromethylthio group’s stability under diverse conditions makes it valuable for late-stage functionalization in drug synthesis .

Biological Activity

Ethyl 4-(trifluoromethylthio)benzoate, with the molecular formula C10H9F3O2S, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial, antifungal, and insecticidal properties, supported by case studies and research findings.

This compound is characterized by the presence of a trifluoromethylthio group, which significantly influences its reactivity and biological interactions. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity against various biological targets.

- Interaction with Biological Targets : The trifluoromethyl group may facilitate interactions with enzymes or receptors, impacting biochemical pathways involved in antimicrobial and antifungal activities.

- Biochemical Pathways : Trifluoromethyl compounds often participate in oxidative stress responses and can disrupt cellular processes in pathogens .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties.

- Antimicrobial Activity : In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound also demonstrates antifungal activity against species like Candida albicans and Aspergillus niger, making it a candidate for further exploration in antifungal drug development .

Insecticidal Activity

This compound has been investigated for its insecticidal properties. It has shown significant efficacy against several insect pests:

- Case Study on Insecticidal Efficacy : In a study evaluating various thioether compounds, this compound demonstrated larvicidal activity against Plutella xylostella (diamondback moth) with efficacy rates reaching up to 100% at specific concentrations .

| Insect Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Plutella xylostella | 500 | 100 |

| Nilaparvata lugens | 500 | Variable |

| Aphis craccivora | 500 | 60-100 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the significance of the trifluoromethylthio group in enhancing biological activity. Compounds with higher oxidation states of sulfur (e.g., sulfoxides) exhibited better insecticidal activity compared to their thioether counterparts. This suggests that modifications to the sulfur moiety can lead to improved bioactivity .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological profiles:

- Synthesis Optimization : Various synthetic routes have been explored to improve yield and selectivity in producing biologically active derivatives. For example, employing different reaction conditions has led to higher enantioselectivity in the synthesis of related compounds .

- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of this compound as a potential therapeutic agent or agricultural chemical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(trifluoromethylthio)benzoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from ethyl 4-aminobenzoate. A key step is the introduction of the trifluoromethylthio (SCF₃) group via nucleophilic substitution or coupling reactions. For example, thiolation using tetramethylthiuram disulfide (DTMT) under controlled temperatures (80–100°C) in aprotic solvents like DMF can yield intermediates, followed by trifluoromethylation using (trifluoromethyl)copper reagents . Purification via silica gel column chromatography with ethyl acetate/hexane mixtures is recommended to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is used to monitor reaction progress. Structural confirmation requires ¹H/¹³C-NMR to identify aromatic protons (δ 7.8–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm). IR spectroscopy detects C=O (∼1720 cm⁻¹) and SCF₃ (∼1100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) or GC-MS validates molecular ion peaks .

Q. How does the electron-withdrawing SCF₃ group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The SCF₃ group deactivates the benzene ring, directing electrophiles to meta positions. Nitration or halogenation reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 50°C). Kinetic studies using UV-Vis spectroscopy can track reaction rates, while computational methods (DFT) predict regioselectivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in catalytic activity when using this compound as a co-initiator in polymerization systems?

- Methodological Answer : Contradictions in reactivity (e.g., degree of conversion in resin cements) can arise from amine co-initiator ratios. Systematic evaluation via differential scanning calorimetry (DSC) and FT-IR under varying initiator concentrations (1:1 vs. 1:2 CQ/amine ratios) is advised. For example, higher amine concentrations (1:2) improve crosslinking efficiency, as shown in resin-based studies .

Q. How can the antitumor potential of this compound derivatives be evaluated in vitro and in silico?

- Methodological Answer : Derivatives can be screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Crystal structure analysis (X-ray diffraction) identifies hydrogen-bonding interactions with biological targets, while molecular docking (AutoDock Vina) predicts binding affinities to enzymes like topoisomerase II .

Q. What methodologies assess the photophysical properties of this compound for OLED applications?

- Methodological Answer : Solvatochromic effects are studied via UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). Dipole moments are calculated using Lippert-Mataga plots. Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions, as demonstrated for pyrazoline-based OLED dyes .

Q. How can reaction mechanisms for SCF₃ group introduction be validated using kinetic and isotopic labeling studies?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) combined with MS/MS fragmentation tracks mechanistic pathways. Kinetic isotope effects (KIE) measured via GC-MS distinguish between radical and ionic pathways. For example, a KIE ≈ 1 suggests a non-radical mechanism for trifluoromethylthiolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.